molecular formula C21H25N5O6 B11934945 Ddathf

Ddathf

Cat. No.: B11934945
M. Wt: 443.5 g/mol
InChI Key: ZUQBAQVRAURMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lometrexol is a small molecule that belongs to the class of antifolate drugs. It is known for its ability to inhibit glycinamide ribonucleotide formyltransferase, an enzyme crucial for de novo purine synthesis. This compound has been investigated for its potential in treating various cancers, including lung cancer and solid tumors .

Preparation Methods

Lometrexol can be synthesized through several synthetic routes. One common method involves the reaction of specific precursors under controlled conditions to form the desired compound. The synthesis typically involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce Lometrexol . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Lometrexol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Lometrexol may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Lometrexol has a wide range of scientific research applications, including:

Mechanism of Action

Lometrexol exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, an enzyme involved in the de novo synthesis of purine nucleotides. By inhibiting this enzyme, Lometrexol disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis. This disruption leads to the inhibition of cell growth and proliferation, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Lometrexol is similar to other antifolate drugs, such as Methotrexate, Pemetrexed, and Raltitrexed. it has unique properties that distinguish it from these compounds:

These differences highlight the unique mechanism of action and potential therapeutic applications of Lometrexol compared to other antifolate drugs.

Properties

IUPAC Name

2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQBAQVRAURMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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